molecular formula C30H43ClN2O3 B14087190 (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride

Cat. No.: B14087190
M. Wt: 515.1 g/mol
InChI Key: QTTLVUDYPZNGHX-UHFFFAOYSA-N
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Description

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is an intermediate used in the synthesis of dronedarone hydrochloride, a class III antiarrhythmia drug for the prevention of cardiac arrhythmias such as atrial fibrillation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves multiple steps. The key steps include the formation of the benzofuran ring and the subsequent attachment of the amino and butyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity. The production process is designed to be efficient and cost-effective while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .

Scientific Research Applications

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is a key intermediate in the synthesis of dronedarone hydrochloride, which is used to treat cardiac arrhythmias.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. In the case of dronedarone hydrochloride, the compound works by blocking multiple ion channels, including sodium, potassium, and calcium channels, which helps to stabilize the cardiac rhythm and prevent arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to be used as an intermediate in the synthesis of dronedarone hydrochloride. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C30H43ClN2O3

Molecular Weight

515.1 g/mol

IUPAC Name

(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone;hydrochloride

InChI

InChI=1S/C30H42N2O3.ClH/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3;/h12-17,22H,4-11,18-21,31H2,1-3H3;1H

InChI Key

QTTLVUDYPZNGHX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl

Origin of Product

United States

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